![molecular formula C18H28N2O4 B2397109 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide CAS No. 953931-52-7](/img/structure/B2397109.png)
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide
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Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as MPA-NB or 241, and it belongs to the family of phenylpiperazine derivatives.
Scientific Research Applications
Synthesis and Enzyme Inhibitory Activities
Research has demonstrated the synthesis of N-substituted acetamide compounds, including those related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide, through conventional as well as microwave-assisted protocols. These compounds were evaluated for their inhibitory activities against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Some compounds exhibited significant enzyme inhibitory activities, suggesting their potential for therapeutic applications in diseases associated with these enzymes (Virk et al., 2018).
Antisecretory and Antiulcer Activities
Another study focused on the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which share structural similarities with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide. These compounds were tested for their gastric acid antisecretory activity in rats. Among them, specific derivatives showed potent activity, highlighting a possible role in treating conditions related to gastric acid secretion (Ueda et al., 1991).
Pharmacological Characterization
The pharmacological characterization of structurally related compounds has also been a subject of interest. For instance, studies have examined the antagonistic activities of novel compounds against κ-opioid receptors, indicating their potential for treating depression and addiction disorders. Such research underscores the versatility of N-substituted acetamides in developing new therapeutic agents (Grimwood et al., 2011).
Antimicrobial and Antifungal Activities
Compounds related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide have been evaluated for their antimicrobial and antifungal activities. Some derivatives demonstrated effectiveness against pathogenic bacteria and Candida species, offering insights into the design of new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Memory Enhancement Effects
Additionally, derivatives have been synthesized to investigate their effects on memory enhancement in animal models. This research avenue could lead to novel treatments for cognitive disorders, further expanding the therapeutic scope of N-substituted acetamides (Li Ming-zhu, 2008).
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-22-12-11-20-9-7-15(8-10-20)13-19-18(21)14-24-17-5-3-16(23-2)4-6-17/h3-6,15H,7-14H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUSPYXNXYUPMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide |
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